Cas no 480439-35-8 (2-(2-isocyanatoethyl)-1,4-dimethoxybenzene)

480439-35-8 structure
Nome do Produto:2-(2-isocyanatoethyl)-1,4-dimethoxybenzene
N.o CAS:480439-35-8
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD06411290
CID:1518471
PubChem ID:16213864
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(2-isocyanatoethyl)-1,4-dimethoxybenzene
- 2,5-Dimethoxyphenethyl isocyanate
- ACMC-20aoap
- 571679_ALDRICH
- CTK8C6110
- MolPort-003-748-799
- X4580
- I14-48242
- 2 5-DIMETHOXYPHENETHYL ISOCYANATE 97
- 2,5-Dimethoxyphenethyl isocyanate,97%
- DTXSID30584146
- AKOS015912762
- 2,5-Dimethoxyphenethyl isocyanate, 97%
- EN300-322425
- SCHEMBL1846057
- 480439-35-8
-
- MDL: MFCD06411290
- Inchi: InChI=1S/C11H13NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7H,5-6H2,1-2H3
- Chave InChI: QUOSISUJAVFTPN-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)OC)CCN=C=O
Propriedades Computadas
- Massa Exacta: 207.09000
- Massa monoisotópica: 207.08954328g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 5
- Complexidade: 226
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: nothing
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 47.9Ų
- Carga de Superfície: 0
Propriedades Experimentais
- Densidade: 1.153 g/mL at 25 °C(lit.)
- Ponto de ebulição: 301-302 °C(lit.)
- Ponto de Flash: >230 °F
- Índice de Refracção: n20/D 1.5300(lit.)
- PSA: 47.89000
- LogP: 1.58210
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene Informações de segurança
- Número de transporte de matérias perigosas:UN 2206 6.1/PG 3
- WGK Alemanha:3
- Código da categoria de perigo: 20/21/22-36/37/38-42
- Instrução de Segurança: 23-26-36
-
Identificação dos materiais perigosos:
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene Dados aduaneiros
- CÓDIGO SH:2929109000
- Dados aduaneiros:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322425-10.0g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 10.0g |
$488.0 | 2023-02-24 | |
Enamine | EN300-322425-5.0g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 5.0g |
$290.0 | 2023-02-24 | |
Enamine | EN300-322425-1g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 1g |
$85.0 | 2023-09-04 | |
Enamine | EN300-322425-10g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 10g |
$488.0 | 2023-09-04 | |
Enamine | EN300-322425-5g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 5g |
$290.0 | 2023-09-04 | |
1PlusChem | 1P003GFO-5g |
2,5-Dimethoxyphenethyl isocyanate |
480439-35-8 | 95% | 5g |
$408.00 | 2023-12-17 | |
1PlusChem | 1P003GFO-100mg |
2,5-Dimethoxyphenethyl isocyanate |
480439-35-8 | 95% | 100mg |
$98.00 | 2023-12-17 | |
1PlusChem | 1P003GFO-1g |
2,5-Dimethoxyphenethyl isocyanate |
480439-35-8 | 95% | 1g |
$162.00 | 2023-12-17 | |
Enamine | EN300-322425-0.5g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 0.5g |
$63.0 | 2023-09-04 | |
Enamine | EN300-322425-2.5g |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene |
480439-35-8 | 95% | 2.5g |
$169.0 | 2023-09-04 |
2-(2-isocyanatoethyl)-1,4-dimethoxybenzene Literatura Relacionada
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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